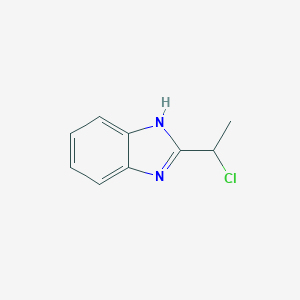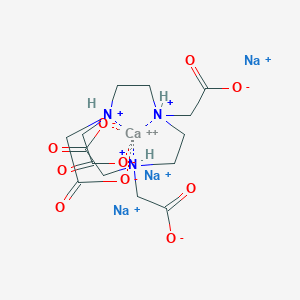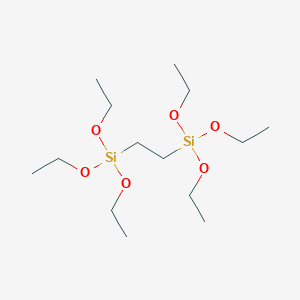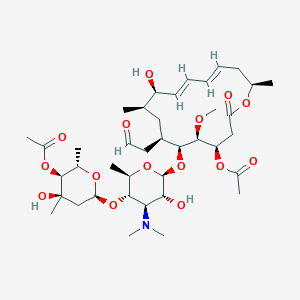
Leucomycin A8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucomycin A8 is a macrolide antibiotic that is produced by Streptomyces kitasatoensis. It is a member of the lincosamide family of antibiotics and is commonly used in the treatment of bacterial infections. Leucomycin A8 has been found to be effective against a wide range of gram-positive bacteria, including Staphylococcus, Streptococcus, and Corynebacterium.
Applications De Recherche Scientifique
Anticancer Activity and Mechanisms : Landomycin E (LE), structurally related to leucomycins, exhibits potent anticancer activity. Its mechanisms involve rapid generation of hydrogen peroxide and complex caspase activation patterns, making it a potential candidate for further clinical development (Panchuk et al., 2017).
Fermentation and Biosynthesis : Research on the metabolism regulation during the fermentation of leucomycins revealed that precursor and regulator optimization significantly enhances antibiotic potency. This study has practical value for industrial production of leucomycins (Meng, 2000).
Antibiotic Development and Mechanisms : Agrocin 84, a LeuRS inhibitor, targets pathogenic strains of A. tumefaciens, the causative agent of plant tumours. This antibiotic, showing a novel tRNA-dependent inhibition mechanism, provides insight for future rational antibiotic design (Chopra et al., 2013).
Pharmacological Studies : A study on the separation and characterization of new components and impurities in leucomycin contributed to understanding the degradation impurities during purification processes. This has implications for manufacturing process improvement and impurity reduction in pharmaceutical applications (Wang et al., 2019).
Veterinary Applications : Leucomycin's effectiveness in preventing porcine proliferative enteropathy in pigs was demonstrated, suggesting its utility in veterinary medicine (França et al., 2010).
Antimicrobial Peptide Research : Leucocin A, a bacteriocin with high binding to pathogenic gram-positive bacteria, was studied for its potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).
Wastewater Treatment : A two-phase anaerobic/aerobic system for treating leucomycin wastewater demonstrated significant organic matter reduction and effluent quality improvement (Guo-qi, 2005).
Propriétés
Numéro CAS |
18361-50-7 |
|---|---|
Nom du produit |
Leucomycin A8 |
Formule moléculaire |
C39H63NO15 |
Poids moléculaire |
785.9 g/mol |
Nom IUPAC |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C39H63NO15/c1-21-18-27(16-17-41)35(36(48-10)29(52-25(5)42)19-30(45)49-22(2)14-12-11-13-15-28(21)44)55-38-33(46)32(40(8)9)34(23(3)51-38)54-31-20-39(7,47)37(24(4)50-31)53-26(6)43/h11-13,15,17,21-24,27-29,31-38,44,46-47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t21-,22-,23-,24+,27+,28+,29-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 |
Clé InChI |
ZGKBDJKFINKSNH-FRFMCBNZSA-N |
SMILES isomérique |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
SMILES canonique |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



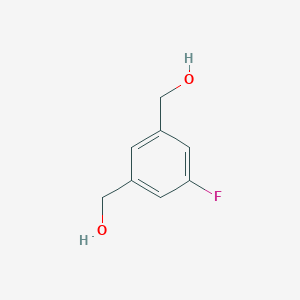
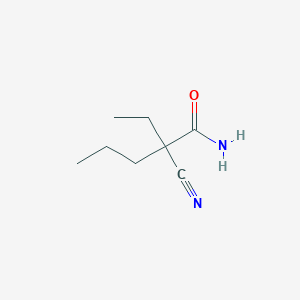
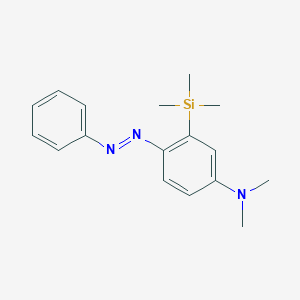
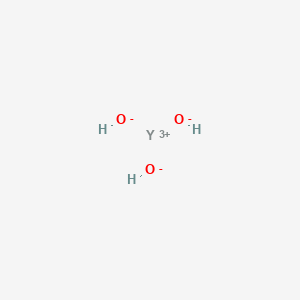
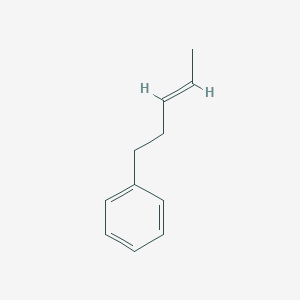
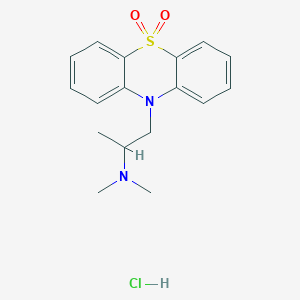
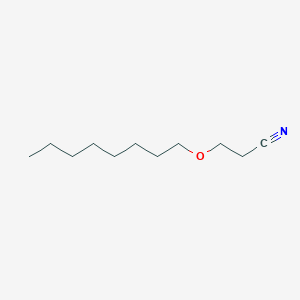
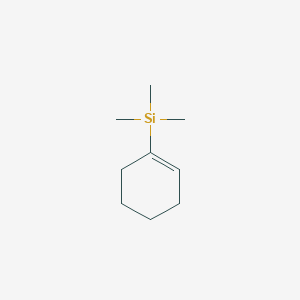
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)


